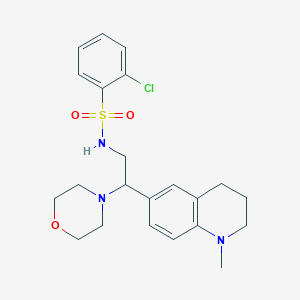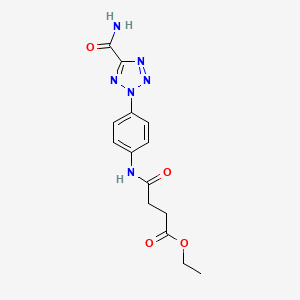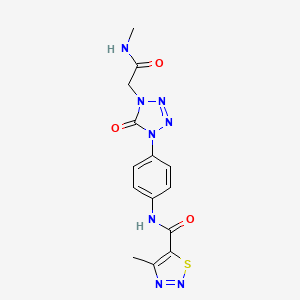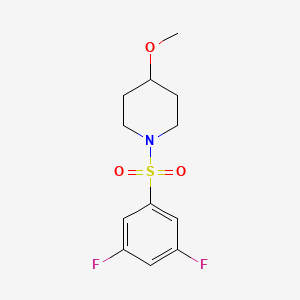
2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrahydroquinoline Derivatives Synthesis
Tetrahydroquinoline derivatives, structurally related to the compound , have been synthesized through reactions involving benzenesulfonamides. These derivatives are generated via highly reactive intermediates and have their structures fully characterized based on analytical and spectroscopic data. Their chemical behavior has been a subject of study, indicating potential applications in chemical synthesis and material science Giuseppe Cremonesi, P. D. Croce, & M. Gallanti, 2010.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives bearing the benzenesulfonamide moiety have shown promising anticancer activities. Synthesized derivatives were evaluated against various cancer cell lines, with certain compounds demonstrating significant inhibitory effects. This research underscores the potential of such compounds in the development of new anticancer agents, shedding light on their mechanism of action through molecular docking studies M. Al-Dosari, M. Ghorab, M. Al-Said, & Y. M. Nissan, 2013.
Selective Agonists for Adrenergic Receptors
Compounds with tetrahydroisoquinoline structures containing benzenesulfonamide moieties have been identified as potent, selective agonists for human beta3 adrenergic receptors. This discovery is pivotal for therapeutic applications targeting metabolic disorders, demonstrating the role of structural analogs in selective receptor activation E. Parmee, L. Brockunier, J. He, et al., 2000.
Inhibitors for Carbonic Anhydrase Isoforms
Novel ureido benzenesulfonamides incorporating triazine moieties have been synthesized and tested as inhibitors against several human carbonic anhydrase isoforms, particularly those relevant in tumor development. These compounds exhibit high selectivity and potency, especially against isoforms associated with cancer, suggesting their utility in medicinal chemistry for designing anticancer drugs Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, & C. Supuran, 2019.
Molecular Interactions and Inhibitory Profiles
The structural analysis of interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including tetrahydroisoquinoline derivatives, provides insights into designing selective inhibitors for druggable isoforms. These studies contribute to understanding the molecular basis of enzyme inhibition, aiding in the development of targeted therapies E. Bruno, M. R. Buemi, A. Di Fiore, et al., 2017.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-25-10-4-5-17-15-18(8-9-20(17)25)21(26-11-13-29-14-12-26)16-24-30(27,28)22-7-3-2-6-19(22)23/h2-3,6-9,15,21,24H,4-5,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWMZBKDAOVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)


![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

